molecular formula C18H15FN2O B2834797 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one CAS No. 1105215-90-4

6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B2834797
CAS No.: 1105215-90-4
M. Wt: 294.329
InChI Key: NNQUATMWUFUOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a fluorophenyl group and a methylbenzyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then cyclized with a suitable reagent, such as urea or thiourea, under controlled conditions to yield the desired pyrimidinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one
  • 6-(4-bromophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one
  • 6-(4-methylphenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one

Uniqueness

6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[(2-methylphenyl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13-4-2-3-5-15(13)11-21-12-20-17(10-18(21)22)14-6-8-16(19)9-7-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQUATMWUFUOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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